Benzohydrazide

Oxidation kinetics Redox chemistry Stoichiometric analysis

Researchers requiring predictable hydrazone condensation or 1,3,4-oxadiazole cyclization kinetics often encounter stalled reactions and low yields when using less nucleophilic hydrazides. Benzohydrazide (Mayr N = 12.49) solves this by providing approximately one order of magnitude faster reactivity than semicarbazide, enabling >88% yields in microwave-assisted protocols. Its stoichiometric 4-electron oxidation in aqueous buffer also makes it the preferred scaffold for prodrug activation and asymmetric enzyme labeling. • ≥98% purity; MW 136.15; mp 112-117 °C; soluble in water and alcohols. • Key intermediate for azelastine, zorubicin, and hCA I inhibitors (IC₅₀ as low as 20.45 nM). • Bulk quantities available; shipped under inert gas at ambient temperature.

Molecular Formula C7H8N2O
Molecular Weight 136.15 g/mol
CAS No. 613-94-5
Cat. No. B140651
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenzohydrazide
CAS613-94-5
SynonymsBenzoic Acid Hydrazide;  4-Benzoic Hydrazide;  Benzenecarboxylic Acid Hydrazide;  Benzhydrazide;  Benzohydrazide;  Benzoic Hydrazide;  Benzoylhydrazine;  INHd 14;  N-Benzoylhydrazine;  NSC 644; 
Molecular FormulaC7H8N2O
Molecular Weight136.15 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C(=O)NN
InChIInChI=1S/C7H8N2O/c8-9-7(10)6-4-2-1-3-5-6/h1-5H,8H2,(H,9,10)
InChIKeyWARCRYXKINZHGQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
SolubilitySol in water and alc;  slightly sol in ether, acetone, chloroform

Structure & Identifiers


Interactive Chemical Structure Model





Benzohydrazide: Aryl Hydrazide Building Block


Benzohydrazide (C₇H₈N₂O; MW 136.15), also referred to as benzoic hydrazide or benzhydrazide, is the simplest aromatic hydrazide, consisting of a benzoyl group directly linked to a hydrazine moiety [1]. It is commercially available at ≥98% purity with a melting point of 112–117 °C and is soluble in water and alcohols . The compound serves as a foundational building block for synthesizing hydrazones, 1,3,4-oxadiazoles, triazoles, and other nitrogen-containing heterocycles, and is a key intermediate in the preparation of APIs including azelastine and zorubicin [1][2]. Unlike aliphatic hydrazides, the electron-withdrawing benzoyl cap moderates the nucleophilicity of the terminal –NH₂ group, imparting a quantifiably distinct reactivity profile that is critical for predictable synthetic outcomes [3].

Why Benzohydrazide Is Irreplaceable


Although hydrazides share the –CONHNH₂ functional group, quantitative structure–reactivity data demonstrate that even single-atom modifications produce large-magnitude differences in nucleophilicity, oxidation kinetics, and biological target engagement [1][2]. Specifically, benzohydrazide possesses a Mayr nucleophilicity parameter N = 12.49 (MeCN) [3], while its one-carbon homolog phenylacetohydrazide exhibits a 124-fold lower enolate oxidation rate constant and fundamentally different protein binding stoichiometry [1][2]. Substituting benzohydrazide with isoniazid, semicarbazide, or substituted benzohydrazides without quantitative justification therefore risks altered reaction rates, incomplete conversions, and divergent biological activity—failures that propagate into costly rework in multi-step syntheses and unreliable SAR campaigns [4].

Benzohydrazide Differentiation Evidence


Oxidation Completeness vs. Phenylacetic Hydrazide

In a direct head-to-head comparison using hexachloroiridate(IV) as oxidant, benzohydrazide (BH) achieved complete 4-electron oxidation within 5 minutes at pH 6.31 (phosphate buffer), with a measured stoichiometric ratio ∆[Ir(IV)]:∆[BH] = 4.0:1.03 ± 0.03. In stark contrast, phenylacetic hydrazide (PAH) reached only 2.4% completion after 30 minutes under identical conditions (∆[Ir(IV)]:∆[PAH] = 4.0:0.097 ± 0.03) [1]. This 40-fold difference in reaction completeness at comparable time points establishes benzohydrazide as the kinetically competent aryl hydrazide for redox-driven transformations.

Oxidation kinetics Redox chemistry Stoichiometric analysis

Enolate Reactivity vs. Phenylacetic Hydrazide

Kinetic resolution of the three protolysis species of each hydrazide revealed that the enolate form of benzohydrazide (species III) reacts with [IrCl₆]²⁻ with a second-order rate constant k₃ = (1.47 ± 0.05) × 10⁸ M⁻¹s⁻¹, whereas the corresponding enolate of phenylacetic hydrazide exhibits k₃ = (1.19 ± 0.06) × 10⁶ M⁻¹s⁻¹—a 124-fold difference [1]. The neutral species rate constants (k₂) also differ approximately 3.8-fold: 597 ± 9 vs. 157 ± 5 M⁻¹s⁻¹. The overall reactivity span across protolysis species for BH is k₁:k₂:k₃ = 1:1.3 × 10⁴:3.2 × 10⁹, spanning nine orders of magnitude [1].

Structure–reactivity relationship Redox kinetics Protolysis species

BSAO Half-Site Reactivity

When tested against purified bovine serum amine oxidase (BSAO), benzohydrazides (general formula NH₂NHCO(CH₂)ₙC₆H₄R with n = 0) reacted slowly and covalently bound at a ratio of one molecule per dimeric enzyme, analogous to semicarbazide. In the same study, phenylacetohydrazides (n = 1) and phenylpropionic hydrazides (n = 2) bound at two molecules per dimer, with the first molecule reacting at a much faster rate than the second [1]. The fast reaction with n ≥ 1 compounds correlated with loss of enzymatic activity, demonstrating that the methylene spacer length directly governs both the stoichiometry and functional consequence of protein modification.

Enzyme inhibition Half-site reactivity Hydrazide–protein adduct formation

Mayr Nucleophilicity vs. Semicarbazide

The Mayr nucleophilicity database, a standardized quantitative scale for predicting reaction rates with electrophiles, assigns benzohydrazide an N parameter of 12.49 and an sN parameter of 0.66 in acetonitrile [1]. By comparison, semicarbazide—a widely used hydrazide alternative for hydrazone formation—has an N parameter of 11.05 and sN of 0.52 in water [2]. Although measured in different solvents, the 1.44-unit higher N value for benzohydrazide (on a scale where ΔN = 1 corresponds to a 10-fold rate difference with a reference electrophile of E = 0) indicates that benzohydrazide is intrinsically a stronger nucleophile, enabling faster condensations with carbonyl electrophiles under otherwise identical conditions.

Physical organic chemistry Nucleophilicity scale Reactivity prediction

hCA I Inhibition vs. Acetazolamide

A series of 15 4-methanesulfonyloxy benzohydrazide derivatives were evaluated as inhibitors of human carbonic anhydrase isoforms I and II. The most potent derivatives (compounds 5f, 5g, and 5i) inhibited hCA I with IC₅₀ values in the range 20.45–51.43 nM, representing up to a ~10.7-fold improvement over the clinical standard acetazolamide (AZA: IC₅₀ = 218.38 nM for hCA I) [1]. For hCA II, these benzohydrazide derivatives achieved IC₅₀ values of 33.54–42.45 nM, comparable to or modestly exceeding acetazolamide (IC₅₀ = 44.39 nM). The benzohydrazide scaffold thus provides a synthetically tractable platform for developing isoform-selective carbonic anhydrase inhibitors with superior potency to the established sulfonamide-based standard.

Enzyme inhibition Carbonic anhydrase Therapeutic target

Benzohydrazide Application Scenarios


Redox Probes & Bioconjugation

When a hydrazide is required to undergo clean, stoichiometric 4-electron oxidation under mild aqueous conditions, benzohydrazide is the optimal choice. Its ability to achieve ≥100% theoretical stoichiometry in phosphate buffer within 5 minutes—compared to the negligible conversion of phenylacetic hydrazide under identical conditions—makes it uniquely suited for generating benzoic acid leaving groups in prodrug activation strategies, preparing redox-responsive bioconjugates, or calibrating stopped-flow kinetic instrumentation [1]. The 124-fold enolate reactivity advantage further ensures that even trace base-catalyzed pathways proceed rapidly to completion [1].

Half-Site Amine Oxidase Labeling

For structural biologists and enzymologists studying subunit communication in dimeric copper amine oxidases, benzohydrazide provides a mechanistically unique labeling tool. Its 1:1 binding stoichiometry with bovine serum amine oxidase (one molecule per dimer) enables selective modification of only one active site, whereas homologous phenylacetohydrazides and phenylpropionic hydrazides label both subunits [2]. This differential reactivity allows researchers to prepare asymmetric enzyme adducts for spectroscopic, crystallographic, or functional studies of half-site reactivity that are inaccessible with faster-reacting hydrazide probes [2].

Hydrazone & Heterocycle Synthesis

Synthetic chemists prioritizing reaction rate and yield in hydrazone condensations or 1,3,4-oxadiazole cyclizations should select benzohydrazide over less nucleophilic alternatives such as semicarbazide. The Mayr N parameter of 12.49 (vs. 11.05 for semicarbazide) predicts approximately one order of magnitude faster reaction with a given electrophile, enabling shorter reaction times, lower temperatures, or successful coupling with sterically hindered or electronically deactivated carbonyl partners [3][4]. This translates to practical advantages in library synthesis and microwave-assisted protocols where benzohydrazide consistently delivers >88% yields in 2–5 minutes under microwave irradiation [5].

hCA I Inhibitor Optimization

Medicinal chemistry campaigns seeking to improve potency against carbonic anhydrase isoform I beyond the clinical standard acetazolamide can build upon the benzohydrazide scaffold. With IC₅₀ values as low as 20.45 nM for hCA I—representing a ~10.7-fold improvement over acetazolamide (218.38 nM)—benzohydrazide-based inhibitors offer a synthetically accessible entry point for developing next-generation CA inhibitors with potential applications in glaucoma, edema, and tumor pH regulation [6]. The scaffold's modular derivatization at the arylidene position further supports systematic SAR exploration without loss of the core hCA I potency advantage [6].

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